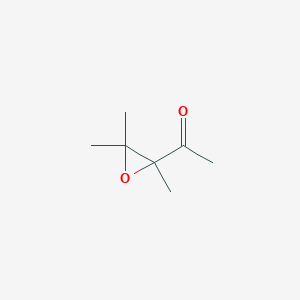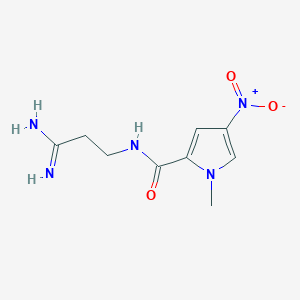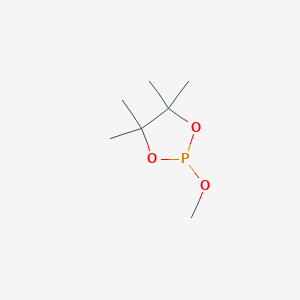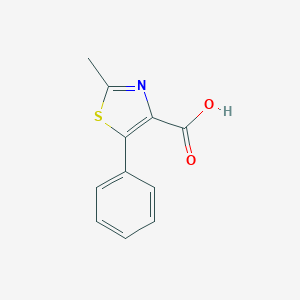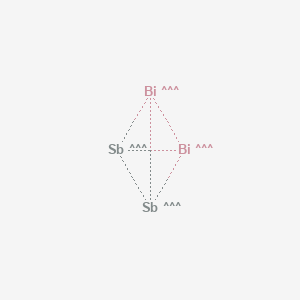
Bismuth, compd. with antimony (1:1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bismuth, compd. with antimony (1:1) is a compound that has been used in various applications. It is a part of porous bismuth antimony telluride alloys which possess excellent thermoelectric and mechanical properties . This compound is not intended for human or veterinary use and is primarily used for research .
Synthesis Analysis
The synthesis of bismuth and antimony compounds is a complex process. Antimony and bismuth exhibit chemistry that is in stark contrast to their lighter congeners due to their large radii, high polarizability, and low electronegativity . The preparation of porous BiSbTe alloys involves sequential high-pressure synthesis, ball milling, and spark plasma sintering . Other methods for synthesis of bismuth derivatives include the reaction of antimony (III)chloride and bismuth (III)chloride with sodium salt of β-enamino esters in 1:1 stoichiometry .Molecular Structure Analysis
The molecular structure of bismuth and antimony compounds is complex. For instance, four novel antimony (III) and bismuth (III) complexes of the kind Cl-Sb-O-C (OR)-CH (CH 3)C-NH- (CH 2) 2 -NH-C (CH 3)CH:C (OR)-O were successfully prepared and structurally characterized . Further studies are needed to fully understand the molecular structure of these compounds.Physical And Chemical Properties Analysis
Bismuth is a metalloid of no useful mechanical properties. It is mainly used as an alloying component in fusible alloys . Antimony is a metalloid; its outermost electrons are not free to move in the crystal structure because they are fixed in position in a covalent bond . More research is needed to fully understand the physical and chemical properties of these compounds.Applications De Recherche Scientifique
Biomedical Applications
Bismuth, as a relatively non-toxic and inexpensive metal, has numerous biomedical applications . Bismuth-based compounds are used extensively as medicines for the treatment of gastrointestinal disorders including dyspepsia, gastric ulcers, and H. pylori infections .
Antibacterial Activity
Bismuth shows unique antibacterial activity. Research has been undertaken to elucidate key molecular mechanisms of action against H. pylori, and the development of novel compounds to treat infection from microbes beyond H. pylori .
Cancer Therapy
Bismuth-based nanoparticles have desirable performance for combined cancer therapy, photothermal, and radiation therapy .
Drug Delivery
Bismuth-based nanoparticles are used in drug delivery systems. Their large surface area, high stability, and high versatility in terms of shape, size, and porosity make them ideal for this application .
Biosensing
Bismuth-based nanoparticles are used in the fabrication of biosensors .
Regenerative Medicine
Bismuth-based nanoparticles have applications in regenerative medicine, particularly bone engineering .
Nano-electronics
Bismuth Antimonide (BiSb) is an important material in nano-electronics as a topological insulator. It offers unique opportunities to control electric currents and magnetism, making it a promising material for future spintronic applications .
Propriétés
InChI |
InChI=1S/2Bi.2Sb |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEMQIQQWIVNHAU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Sb].[Sb].[Bi].[Bi] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Bi2Sb2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
661.48 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bismuth antimonide (BiSb) | |
CAS RN |
12323-19-2 |
Source


|
| Record name | Antimony, compd. with bismuth (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012323192 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


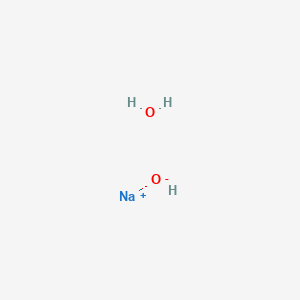
![Octadecanoic acid, 12-[(trimethylsilyl)oxy]-, methyl ester](/img/structure/B82764.png)

![[Nitro-[[nitro-[[nitro(nitrooxymethyl)amino]methyl]amino]methyl]amino]methyl nitrate](/img/structure/B82769.png)
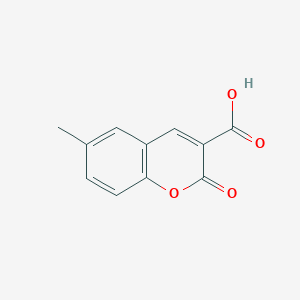
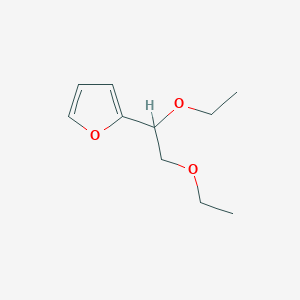
![2,2'-[(2,2',5,5'-tetrachloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(4-chloro-o-tolyl)-3-oxobutyramide]](/img/structure/B82773.png)
